3(R,S)-Hydroxy Desogestrel

Overview

Description

Synthesis Analysis

The synthesis of Desogestrel involves key steps including intramolecular oxidation and Grignard reactions followed by Wolff-Kishner reduction to introduce the necessary functional groups and stereochemistry (Heuvel et al., 2010). Enantioselective synthesis approaches have also been developed, highlighting the importance of stereochemical control in the synthesis of Desogestrel and its metabolites (Corey & Huang, 1999).

Molecular Structure Analysis

The molecular structure of Desogestrel and its metabolites plays a crucial role in their biological activity and interaction with biological systems. The specificity of hydroxylation by cytochrome P450 enzymes determines the formation of active metabolites, such as 3-ketodesogestrel, from Desogestrel (Gentile et al., 1998).

Chemical Reactions and Properties

Desogestrel's reactivity, particularly at the methylenic positions, underlines its chemical transformations and the formation of metabolites through processes such as hydroxylation and oxidation. The enzyme-catalyzed and base-promoted reactions illustrate the chemical versatility and reactivity of Desogestrel and its derivatives (Compostella et al., 2002).

Physical Properties Analysis

The physical properties of Desogestrel and its metabolites, including solubility, melting points, and crystalline structure, are pivotal for their formulation and bioavailability. These properties are influenced by the molecular structure and functional groups present in the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with biological molecules, stability, and degradation pathways of Desogestrel and its metabolites, are crucial for their pharmacokinetics and pharmacodynamics. The metabolism of Desogestrel in human liver microsomes and its transformation into active metabolites such as 3-ketodesogestrel emphasizes the importance of understanding these chemical properties for drug design and therapeutic applications (Verhoeven et al., 1998).

Scientific Research Applications

Metabolism and Excretion

3(R,S)-Hydroxy Desogestrel, a metabolite of Desogestrel, is extensively metabolized in postmenopausal women. It's metabolized mainly at the C3-, C5-, C6- and C13-CH2CH3 positions, with significant excretion via urine and feces. This metabolism is comparable between rats, dogs, and humans, highlighting its consistent metabolic pathways across species (Verhoeven et al., 2001).

Enzyme Inhibition

Different oestrogen and progestin hormones, including 3-keto-desogestrel, show distinctive inhibitory potentials on various human liver microsomal enzymes. 3-Keto-desogestrel notably inhibits CYP2C19 and CYP3A4 activities, which is significant for understanding its interactions and effects on drug metabolism (Laine et al., 2003).

Synthesis

The synthesis of Desogestrel, involving 3(R,S)-Hydroxy Desogestrel, has been explored through various methods. For instance, a partial synthesis based on intramolecular oxidation of an 11β-hydroxy-19-norsteroid to the 18 → 11β-lactone has been reported, demonstrating the chemical versatility and potential applications of Desogestrel in pharmaceutical manufacturing (Heuvel et al., 2010).

Therapeutic Applications

Studies have investigated the use of Desogestrel in therapeutic applications, such as its potential neuroprotective properties in experimental models of brain injury and stroke. Desogestrel and similar progestins have shown to induce higher expression levels of GABAAR subunits in the brain, suggesting a mechanism of action that could be beneficial in treating stroke (El Amki et al., 2018).

Biotransformation

The role of various cytochrome P450 enzymes in the biotransformation of Desogestrel to 3-keto-desogestrel has been a subject of research, providing insights into its pharmacokinetics and interactions with other substances in the body (Korhonen et al., 2005).

Pharmacokinetics

Pharmacokinetic evaluations have been conducted to understand how Desogestrel is processed in the body, which is crucial for its effective use as a contraceptive and in hormone replacement therapy (Grandi et al., 2014).

Mechanism of Action

Target of Action

3(R,S)-Hydroxy Desogestrel is a metabolite of Desogestrel, a progestin used in oral contraceptives . The primary target of 3(R,S)-Hydroxy Desogestrel is the progesterone receptor, a nuclear receptor that plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

3(R,S)-Hydroxy Desogestrel, like Desogestrel, acts by suppressing gonadotropins . The primary mechanism of this action is the inhibition of ovulation. Other alterations include changes in the cervical mucus, which increase the difficulty of sperm entry into the uterus, and changes in the endometrium which reduce the likelihood of implantation .

Biochemical Pathways

It is known that the compound’s interaction with the progesterone receptor leads to a cascade of downstream effects, including the suppression of gonadotropins and alterations in the cervical mucus and endometrium .

Pharmacokinetics

Desogestrel is rapidly and almost completely absorbed and converted into 3-keto-desogestrel, its biologically active metabolite . Following oral administration, the relative bioavailability of desogestrel, as measured by serum levels of 3-keto-desogestrel, is approximately 84% . The pharmacokinetics of 3(R,S)-Hydroxy Desogestrel is expected to be similar, but specific studies are needed to confirm this.

properties

IUPAC Name |

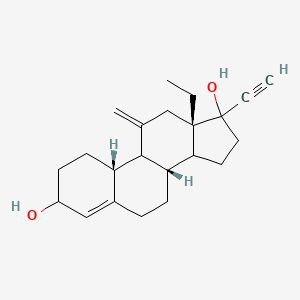

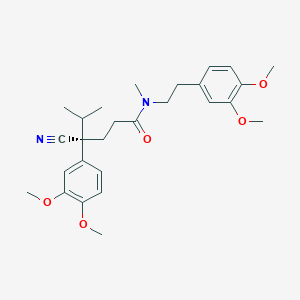

(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(R,S)-Hydroxy Desogestrel | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)